molecular formula C9H6BrCl2NO B1382752 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616289-35-0

7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1382752
M. Wt: 294.96 g/mol
InChI Key: SLDUAUANOWLKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040515B2

Procedure details

To a solution of 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253e, 40 g, 0.186 mol) in concentrated sulfuric acid (200 mL) at 60° C. was added N-bromosuccinimide (49.7 g, 0.279 mol) in portions. Stirring was continued at 60° C. for 2 hours, then more N-bromosuccinimide (5 g. 28 mmol) was added. After stirring at 60° C. for 1 hour more, the mixture was poured onto ice water (500 mL), then extracted with dichloromethane (3×500 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution (800 mL), dried over sodium sulfate, and concentrated in vacuo. The residue was stirred in ethyl acetate (40 mL) and petroleum ether (20 mL), and the resulting solids collected by filtration and dried under vacuum to give 7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253f, 41 g, 75% yield) as an off-white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=[O:13].[Br:14]N1C(=O)CCC1=O>S(=O)(=O)(O)O>[Br:14][C:10]1[C:9]([Cl:12])=[C:8]2[C:3]([CH2:4][CH2:5][NH:6][C:7]2=[O:13])=[C:2]([Cl:1])[CH:11]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C2CCNC(C2=C(C=C1)Cl)=O
Name
Quantity
49.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 60° C. for 1 hour more
Duration
1 h
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium chloride solution (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred in ethyl acetate (40 mL)
FILTRATION
Type
FILTRATION
Details
petroleum ether (20 mL), and the resulting solids collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C2CCNC(C2=C1Cl)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.